Tert-butyl 5-hydroxy-3,3-dimethylpentanoate
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Overview
Description
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylpentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-3,3-dimethylpentanoate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 5-oxo-3,3-dimethylpentanoate.
Reduction: Formation of 5-hydroxy-3,3-dimethylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-3,3-dimethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-hydroxy-3,3-dimethylhexanoate
- Tert-butyl 5-hydroxy-3,3-dimethylbutanoate
- Tert-butyl 5-hydroxy-3,3-dimethylheptanoate
Uniqueness
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate is unique due to its specific chain length and the presence of both a hydroxy and a tert-butyl group. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C11H22O3 |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-3,3-dimethylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)14-9(13)8-11(4,5)6-7-12/h12H,6-8H2,1-5H3 |
InChI Key |
BNNNIESIUYGXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C)CCO |
Origin of Product |
United States |
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